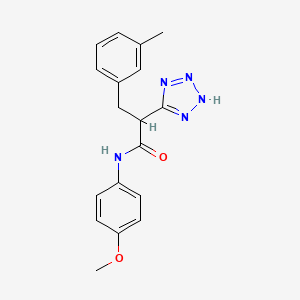

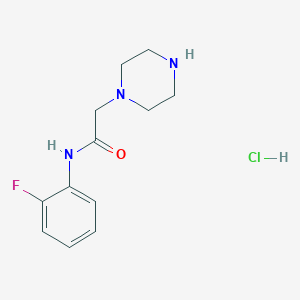

![molecular formula C12H17ClN2 B2882448 1-[1-(2-Chlorophenyl)ethyl]piperazine CAS No. 512775-15-4](/img/structure/B2882448.png)

1-[1-(2-Chlorophenyl)ethyl]piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-[1-(2-Chlorophenyl)ethyl]piperazine is a chemical compound with the molecular formula C12H17ClN2 and a molecular weight of 224.73 . It is used for research purposes .

Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been a subject of recent research . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another reported method is the aza-Michael addition between diamine and an in situ generated sulfonium salt .Molecular Structure Analysis

The InChI code for this compound is 1S/C12H17ClN2/c1-10(15-8-6-14-7-9-15)11-4-2-3-5-12(11)13/h2-5,10,14H,6-9H2,1H3 .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a predicted melting point of 102.69°C, a predicted boiling point of 305.7°C at 760 mmHg, a predicted density of 1.1 g/mL, and a predicted refractive index of n20D 1.55 .Applications De Recherche Scientifique

Therapeutic Applications of Piperazine Derivatives

Piperazine derivatives exhibit a broad spectrum of therapeutic uses, attributable to their versatile pharmacological profiles. These compounds have been identified in a variety of drugs with applications ranging from antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. The modification of the piperazine nucleus has been shown to significantly impact the medicinal potential of the resultant molecules, underscoring the scaffold's flexibility in drug discovery for treating various diseases (A. Rathi, R. Syed, Han-Seung Shin, Rahul V. Patel, 2016).

Antimicrobial and Antitubercular Potential

Piperazine and its analogues have demonstrated potent activity against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the compound's significance as a building block in the design of new anti-mycobacterial agents, potentially addressing the urgent need for more effective tuberculosis treatments (P. Girase, Sanjeev Dhawan, Vishal Kumar, S. Shinde, M. Palkar, R. Karpoormath, 2020).

Piperazine-Based Antidepressants

The piperazine substructure is notably prevalent in many marketed antidepressants, playing a crucial role beyond its favorable central nervous system (CNS) pharmacokinetic profile. It is involved in specific binding conformations of these agents, suggesting its critical influence in the design and development of novel antidepressants (R. Kumar, Bhaskar Sahu, S. Pathania, P. Singh, M. Akhtar, B. Kumar, 2021).

Broad Spectrum of Biological Activities

Piperazine derivatives are involved in a wide array of biological activities, including antimicrobial, antitubercular, anticonvulsant, antidepressant, antimalarial, and anti-inflammatory effects. This broad range of activities is testament to the piperazine moiety's versatility and its importance in medicinal chemistry (S. Verma, Sushil Kumar, 2017).

Safety and Hazards

Propriétés

IUPAC Name |

1-[1-(2-chlorophenyl)ethyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2/c1-10(15-8-6-14-7-9-15)11-4-2-3-5-12(11)13/h2-5,10,14H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGFYDJGEOKSTPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1Cl)N2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2882371.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2882375.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2882377.png)

![N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2882379.png)

![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]pentanamide](/img/structure/B2882380.png)

![4-[(2,4-Dichlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid](/img/structure/B2882381.png)